S-(2-Hydroxyphenyl) hydrazinecarbothioate
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Overview
Description
S-(2-Hydroxyphenyl) hydrazinecarbothioate is a chemical compound with the molecular formula C7H8N2OS. It is known for its unique structure, which includes a hydrazinecarbothioate group attached to a hydroxyphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Hydroxyphenyl) hydrazinecarbothioate typically involves the reaction of 2-hydroxyphenylhydrazine with carbon disulfide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
S-(2-Hydroxyphenyl) hydrazinecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydroxy group on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
S-(2-Hydroxyphenyl) hydrazinecarbothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(2-Hydroxyphenyl) hydrazinecarbothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
S-Phenyl hydrazinecarbothioate: Similar in structure but lacks the hydroxy group on the phenyl ring.
2-Hydroxyphenylhydrazine: Similar but does not contain the carbothioate group.
Uniqueness
S-(2-Hydroxyphenyl) hydrazinecarbothioate is unique due to the presence of both the hydroxyphenyl and hydrazinecarbothioate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62590-03-8 |
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Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
S-(2-hydroxyphenyl) N-aminocarbamothioate |
InChI |
InChI=1S/C7H8N2O2S/c8-9-7(11)12-6-4-2-1-3-5(6)10/h1-4,10H,8H2,(H,9,11) |
InChI Key |
FCOMEEKXNPMAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC(=O)NN |
Origin of Product |
United States |
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